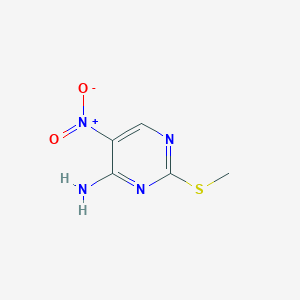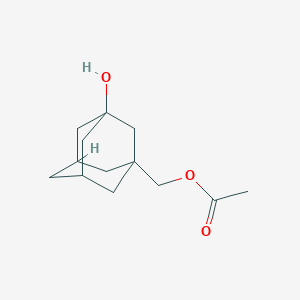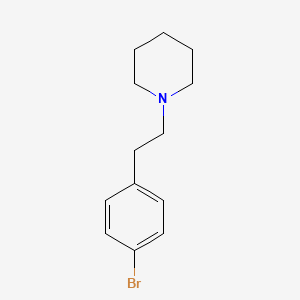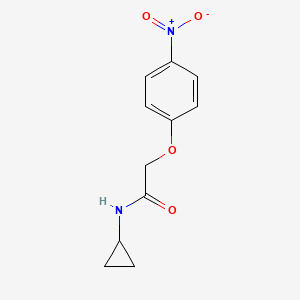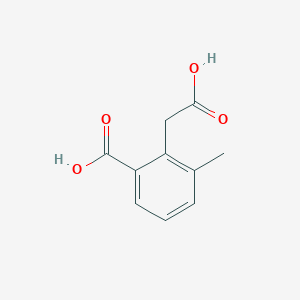
2-(Carboxymethyl)-3-methylbenzoic acid
概要
説明
Carboxymethyl derivatives are typically synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .
Synthesis Analysis
The synthesis of carboxymethyl derivatives involves several steps, including alkalization, carboxymethylation, purification, and neutralization . The alkalization process aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so it can easily be substituted into carboxymethyl groups using sodium hydroxide in a suitable solvent .Molecular Structure Analysis
Carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (-CH2-COOH) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (-OH, -C-O-C) and hydrophobic (-CH, -CH2-) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (-C-O-C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis
The carboxymethyl groups of CMC were ionized into negative ions, which were then combined with Al3+ via chemical bonds to form a thin reticular film on the CMC-gel surface . The cross-linking films could prevent the dissolution of CMC in water and lock the free water molecules inside to form a hydrogel .Physical And Chemical Properties Analysis
Carboxymethyl derivatives like CMC exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . They are also soluble in water due to the presence of carboxyl groups .作用機序
The mechanism of action of 2-(Carboxymethyl)-3-methylbenzoic acid involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well documented. The compound has been shown to enhance cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of 2-(Carboxymethyl)-3-methylbenzoic acid is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in cognitive function and memory. However, the compound has some limitations for lab experiments. For example, it can be toxic at high concentrations, and its solubility in water is limited.
将来の方向性
There are many future directions for the use of 2-(Carboxymethyl)-3-methylbenzoic acid in scientific research. One potential application is in the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. The compound could also be used to study the role of acetylcholine in other physiological processes such as muscle contraction and cardiovascular function. In addition, new synthesis methods could be developed to improve the yield and purity of the compound.
科学的研究の応用
2-(Carboxymethyl)-3-methylbenzoic acid has been extensively used in scientific research for its unique properties. The compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory.
Safety and Hazards
While specific safety data for “2-(Carboxymethyl)-3-methylbenzoic acid” was not found, general precautions for handling carboxymethyl derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
2-(carboxymethyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-2-4-7(10(13)14)8(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDETLIGYLUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



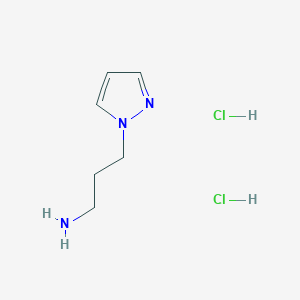
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)

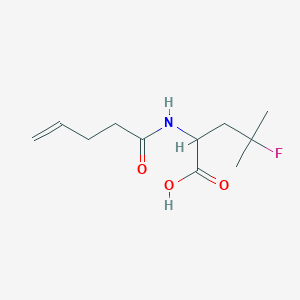

![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)

